molecular formula C12H15FO4 B8344832 5-Fluoro-2,3-dimethoxybenzene butanoic acid

5-Fluoro-2,3-dimethoxybenzene butanoic acid

Cat. No. B8344832
M. Wt: 242.24 g/mol
InChI Key: UMJHGEXPKBPOSZ-UHFFFAOYSA-N
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Patent
US04634705

Procedure details

The product from Example 66 (7.4 g) was cyclized with methanesulfonic acid (75 ml) at room temperature overnight. The reaction was poured onto water and extracted with methylene chloride. The organic layer was separated, washed with brine, dried and evaporated to afford 4.7 g impure tetralone. Purification was achieved by extraction with hot hexane to obtain 3.7 g pure compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4](OC)[C:5](OC)=[C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[CH:7]=1.CS(O)(=O)=O>>[C:11]1(=[O:13])[C:7]2[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
FC=1C=C(C(=C(C1)CCCC(=O)O)OC)OC
Name
Quantity
75 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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